

A Technical Guide to 3-Bromo-4-methylbenzylamine: Structure, Synthesis, and Application

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Compound of Interest

Compound Name: **3-Bromo-4-methylbenzylamine**

Cat. No.: **B1395271**

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Abstract: This document provides an in-depth technical overview of **3-Bromo-4-methylbenzylamine**, a substituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science. We will cover its precise chemical structure and nomenclature, differentiating it from common isomers. This guide details its key physicochemical properties and offers a robust, field-proven protocol for its synthesis via the reduction of 3-Bromo-4-methylbenzonitrile. Furthermore, we explore the compound's chemical reactivity, focusing on the strategic utility of its functional groups—the primary amine and the aryl bromide—as versatile handles for building molecular complexity. The applications of this scaffold in the context of drug development are discussed, grounded in the established importance of similar structures in bioactive molecules. This guide is intended for scientists and professionals seeking a comprehensive and practical understanding of this valuable chemical building block.

Nomenclature and Structural Elucidation

Precise identification is paramount in chemical synthesis and drug development to ensure reproducibility and avoid ambiguity. **3-Bromo-4-methylbenzylamine** is a disubstituted toluene derivative where the substituents on the benzene ring are ortho to one another.

IUPAC Nomenclature and Identifiers

The systematic name for this compound, according to IUPAC rules, is (3-Bromo-4-methylphenyl)methanamine. It is crucial to distinguish this specific isomer from others such as 4-Bromo-3-methylbenzylamine or N-methylated analogues.

Identifier	Value	Source
CAS Number	1177558-32-5	[1]
Molecular Formula	C ₈ H ₁₀ BrN	[1] [2]
Molecular Weight	200.08 g/mol	[1] [2]
Canonical SMILES	C1=C(C(=CC=C1CN)Br)C	
InChI	InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3	
InChIKey	YZYXBDJADLUPRX-UHFFFAOYSA-N	

Structural Representation

The structure consists of a benzylamine core, which is a benzene ring attached to a CH₂NH₂ group. The ring is substituted with a bromine atom at position 3 and a methyl group at position 4, relative to the CH₂NH₂ group at position 1.

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Figure 1: 2D Chemical Structure of **3-Bromo-4-methylbenzylamine**.

Isomeric Distinction

It is critical for researchers to distinguish **3-Bromo-4-methylbenzylamine** from its isomers, as physical properties and reactivity can differ significantly. Common isomers include:

- 3-Bromo-N-methylbenzylamine (CAS 67344-77-8): An isomer where the methyl group is attached to the nitrogen atom instead of the aromatic ring.
- 4-Bromo-3-methylbenzylamine (CAS 149104-92-7): A positional isomer where the bromine and methyl groups are swapped.^[3]
- 4-Bromo-N-methylbenzylamine (CAS 699-03-6): An isomer with both positional and N-alkylation differences.^{[4][5]}

Physicochemical and Spectroscopic Properties

Physicochemical Data

While specific, experimentally verified data for **3-Bromo-4-methylbenzylamine** is not widely published, properties can be predicted using computational models. For context, experimental data for the related isomer, 3-Bromo-N-methylbenzylamine, are provided for comparison.

Property	Value (Predicted for 3-Bromo-4-methylbenzylamine)	Experimental Value (for isomer 3-Bromo-N-methylbenzylamine)
Appearance	Colorless to light yellow liquid	Colorless to light yellow liquid ^[6]
Boiling Point	~240-250 °C	231-232 °C
Density	~1.45 g/mL	1.461 g/mL at 25 °C
Refractive Index	~1.57	n _{20/D} 1.5650
Flash Point	>110 °C	>110 °C

Predicted Spectroscopic Profile

Characterization of the target molecule would rely on standard spectroscopic techniques. The expected spectral features are as follows:

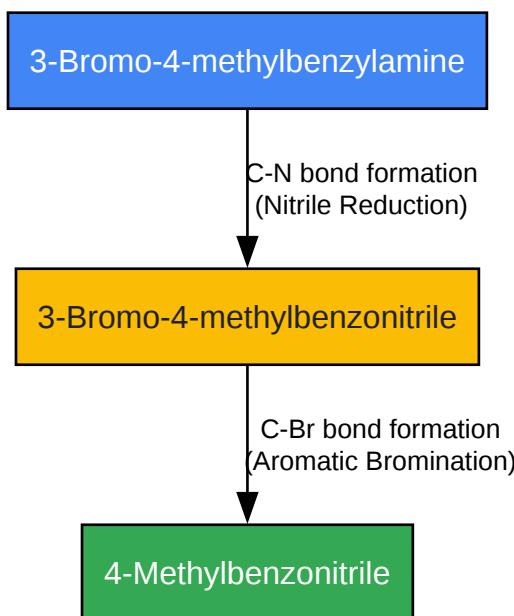
- ^1H NMR:
 - Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.5 ppm). One singlet and two doublets, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
 - Benzylic Protons (2H): A singlet around 3.8-4.0 ppm ($\text{Ar}-\text{CH}_2-\text{NH}_2$).
 - Amine Protons (2H): A broad singlet, typically between 1.5-2.5 ppm (exchangeable with D_2O).
 - Methyl Protons (3H): A singlet around 2.3-2.4 ppm ($\text{Ar}-\text{CH}_3$).
- ^{13}C NMR:
 - Approximately 8 distinct signals are expected: 6 for the aromatic carbons (four substituted, two unsubstituted), 1 for the benzylic carbon (~45 ppm), and 1 for the methyl carbon (~20 ppm).
- Mass Spectrometry (EI):
 - The molecular ion peak (M^+) would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 200 and 202.
 - A major fragment would be the loss of the amino group ($\text{M}-16$), and another prominent peak would correspond to the bromotolyl fragment.

Synthesis and Purification

A reliable synthesis of **3-Bromo-4-methylbenzylamine** is achieved through a two-step process starting from 4-methylbenzonitrile. This pathway offers high yields and utilizes standard laboratory reagents.

Retrosynthetic Analysis and Workflow

The primary amine of the target molecule can be logically disconnected to a nitrile functional group, which is a robust and common precursor. The nitrile itself is accessible via the bromination of a commercially available starting material.



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Diagram 1: Retrosynthetic pathway for **3-Bromo-4-methylbenzylamine**.

Recommended Synthetic Protocol

This protocol details the reduction of the nitrile intermediate. The synthesis of the precursor, 3-Bromo-4-methylbenzonitrile from 4-methylbenzonitrile, is a standard electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) and an acid catalyst.^[7]

Reaction: Reduction of 3-Bromo-4-methylbenzonitrile to **3-Bromo-4-methylbenzylamine**

Causality of Experimental Choices:

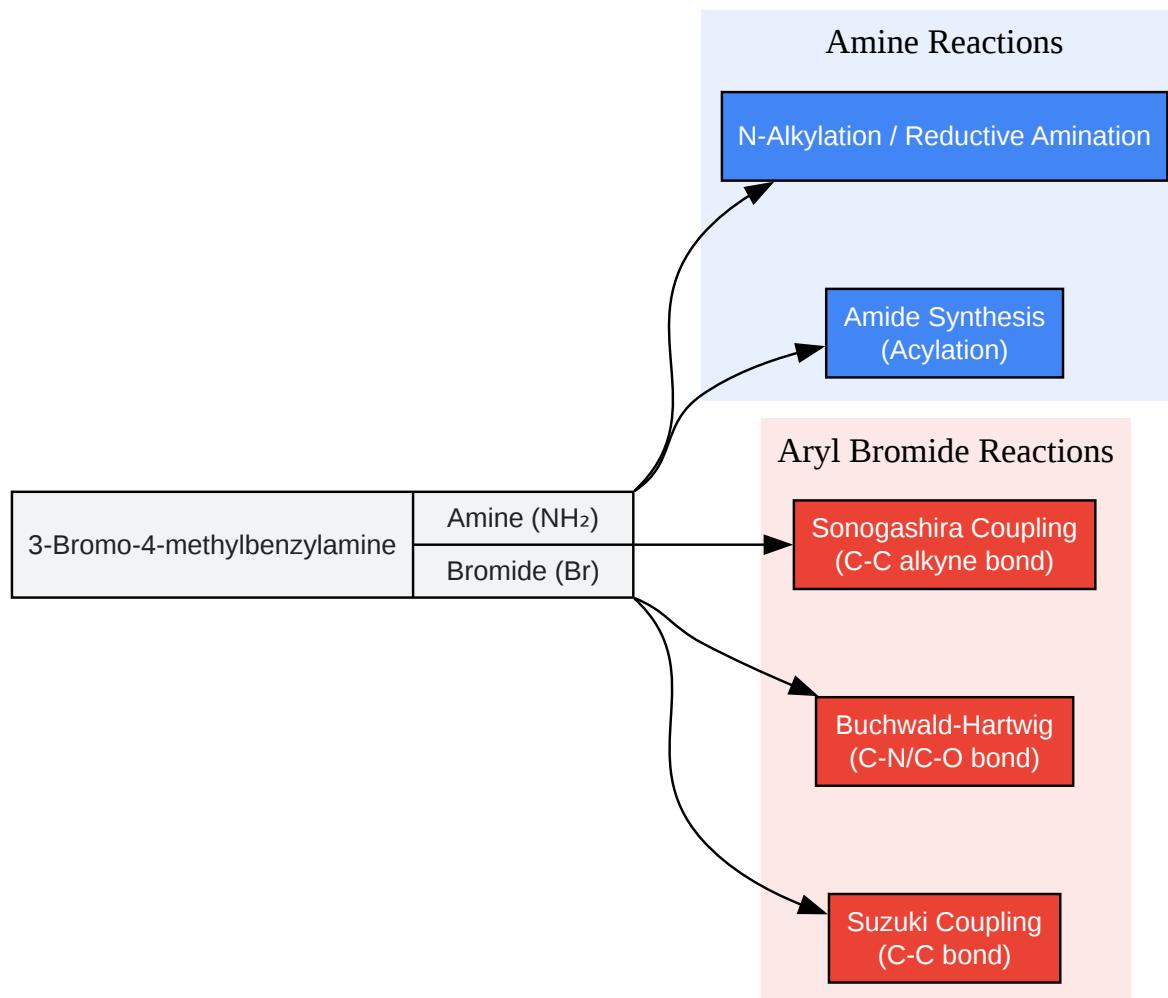
- Reducing Agent: Lithium aluminum hydride (LiAlH_4) is chosen for its high reactivity and efficiency in reducing nitriles to primary amines. Unlike catalytic hydrogenation, it does not require high-pressure equipment and is tolerant of the aryl bromide.^[8]
- Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH_4 and effectively solubilizes both the reagent and the substrate.
- Work-up: The sequential addition of water and NaOH solution (Fieser work-up) is a well-established method to safely quench the excess LiAlH_4 and precipitate the aluminum salts as a granular, easily filterable solid, simplifying product isolation.^[8]

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.2 equivalents) as a suspension in anhydrous THF (5 mL per gram of LiAlH₄).
- **Substrate Addition:** Cool the suspension to 0 °C using an ice bath. Dissolve 3-Bromo-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is fully consumed (typically 4-6 hours).
- **Quenching (Work-up):** Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
 - Water (X mL, where X is the mass of LiAlH₄ in grams).
 - 15% aqueous NaOH solution (X mL).
 - Water (3X mL).
- **Isolation:** Stir the resulting mixture at room temperature for 1 hour. A white, granular precipitate of aluminum salts should form. Filter the solid through a pad of Celite and wash the filter cake thoroughly with additional THF or ethyl acetate.
- **Purification:** Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **3-Bromo-4-methylbenzylamine**. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Discovery

3-Bromo-4-methylbenzylamine is a bifunctional molecule, offering two distinct points for chemical modification. This "dual-handle" nature makes it a valuable building block for creating libraries of complex molecules for biological screening.



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Diagram 2: Key reaction pathways for **3-Bromo-4-methylbenzylamine**.

Reactivity of the Aryl Bromide

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for forging new carbon-carbon and carbon-heteroatom bonds.^[7]

- Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines or C-O bonds by coupling with alcohols.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Reactivity of the Benzylamine Moiety

The primary amine is a versatile nucleophile and base.

- Amide Bond Formation: Readily reacts with carboxylic acids, acid chlorides, or anhydrides to form stable amide linkages, a common feature in drug molecules.
- Reductive Amination: Can be reacted with aldehydes or ketones to form Schiff bases, which are then reduced to secondary or tertiary amines.
- Alkylation: Can be directly alkylated using alkyl halides to yield secondary and tertiary amines.

Application as a Scaffold in Medicinal Chemistry

Substituted benzylamines are privileged scaffolds found in a wide range of biologically active compounds. The presence of a halogen, like bromine, can enhance binding affinity to target proteins through halogen bonding and can also modulate pharmacokinetic properties like metabolic stability and membrane permeability. This scaffold is a key intermediate for synthesizing compounds with potential applications as antimicrobial, anti-inflammatory, or CNS-active agents.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Safety and Handling

While a specific material safety data sheet (MSDS) for **3-Bromo-4-methylbenzylamine** is not readily available, compounds of this class should be handled with care. Based on data for related isomers and precursors, it should be considered harmful if swallowed, and a skin and eye irritant.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

- Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from oxidizing agents.

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